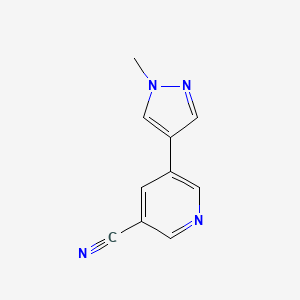

5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile

Description

Properties

IUPAC Name |

5-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c1-14-7-10(6-13-14)9-2-8(3-11)4-12-5-9/h2,4-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETCJDMBGGEEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile typically involves the formation of the pyrazole ring followed by its attachment to the nicotinonitrile moiety. One common method involves the cyclization of appropriate hydrazine derivatives with β-ketonitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile has been investigated in several studies, highlighting its role in various therapeutic areas:

- Anticancer Activity : Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cell lines, such as lung carcinoma (A549) and colon cancer (HCT116) .

- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been noted that pyrazole derivatives can act as inhibitors of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- GPCR Modulation : Compounds similar to this compound have been explored as allosteric modulators of G protein-coupled receptors (GPCRs), which are pivotal in treating central nervous system disorders .

- Chemotaxis Inhibition : Research indicates that pyrazole derivatives can inhibit human neutrophil chemotaxis, suggesting potential applications in inflammatory diseases .

Case Studies and Experimental Findings

Several case studies have documented the effectiveness of this compound and its derivatives:

Mechanism of Action

The mechanism of action of 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key differentiator is its substitution pattern. Below is a comparative analysis with related pyrazole-nicotinonitrile hybrids:

Table 1: Structural Comparison of Pyrazole-Nicotinonitrile Derivatives

Key Observations :

- Substituent Complexity: The TTK kinase inhibitor in introduces a cyclohexylamino group and cyanomethoxy linker, enhancing target binding through hydrophobic and hydrogen-bonding interactions, unlike the simpler methyl-pyrazole in the target compound .

- Electron-Withdrawing Groups: Compound 54b () employs a trifluoromethyl group and nitro substituent, which improve metabolic stability and selectivity for GLUT1 inhibition .

- Aromatic Systems : The compound from incorporates a naphthalene and fluorophenyl group, increasing molecular weight and lipophilicity, which may enhance cytotoxicity but reduce solubility .

Critical Insights :

- Kinase Inhibition: The target compound and the TTK inhibitor from share a common pyrazole-nicotinonitrile core, but the latter’s additional substituents (e.g., cyclohexylamino) likely enhance binding affinity to TTK’s hydrophobic pocket .

- Selectivity : Compound 54b’s trifluoromethyl and nitro groups confer selectivity for GLUT1 over other glucose transporters, a feature absent in the target compound .

Crystallographic and Computational Studies

Structural data for this compound and its analogs have been refined using SHELXL and visualized via ORTEP-III . The compound’s co-crystal structure with TTK kinase (PDB entry) confirms that the pyrazole ring occupies a hydrophobic cleft, while the nitrile group forms a critical hydrogen bond with the kinase’s hinge region .

Biological Activity

5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole ring linked to a nicotinonitrile moiety. Its structural formula is represented as follows:

This configuration is significant in determining its interaction with biological targets.

Synthesis

Various synthetic routes have been developed for this compound. One notable method involves a one-pot reaction that combines various precursors, leading to the formation of substituted nicotine analogues. The synthesis typically involves the use of catalysts and specific reaction conditions to optimize yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing the following Minimum Inhibitory Concentration (MIC) values:

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.05 |

The compound demonstrated potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential as an antibacterial agent .

Anticancer Potential

In addition to its antimicrobial effects, the compound has shown promise in anticancer research. A series of derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values comparable to established chemotherapeutic agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The compound is believed to inhibit key enzymes involved in cellular processes, such as those related to DNA replication and repair, thereby exerting its cytotoxic effects on cancer cells.

Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of this compound was conducted using a panel of pathogenic organisms. The study revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with other antibiotics, enhancing overall efficacy against resistant strains .

Evaluation of Anticancer Activity

In another case study focusing on cancer cell lines, this compound was tested for its ability to induce apoptosis in cancer cells. Flow cytometry analysis demonstrated an increase in apoptotic cells after treatment with the compound, indicating its potential mechanism as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(1-methyl-1H-pyrazol-4-yl)nicotinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling a pre-formed 1-methylpyrazole moiety with a nicotinonitrile derivative. Key steps include:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-pyrazole linkage) .

- Nicotinonitrile coupling : Amidation or nucleophilic substitution under controlled temperatures (60–100°C) and inert atmospheres. For example, highlights the use of piperidine as a catalyst in refluxing 1,4-dioxane for similar nitrile-containing heterocycles .

- Optimization : Reaction time (6–24 hours) and solvent polarity (DMF, THF) critically affect yield. notes that extended reaction times (>12 hours) may reduce byproducts like hydrolyzed nitriles .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies proton environments (e.g., pyrazole C-H at δ 7.2–8.5 ppm) and nitrile carbon signals (δ 115–120 ppm) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 225.2) and detects fragmentation patterns (e.g., loss of –CN group) .

- IR Spectroscopy : Validates nitrile groups (C≡N stretch at ~2220 cm⁻¹) and pyrazole ring vibrations (C–N stretch at 1500–1600 cm⁻¹) .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays), with C18 columns and acetonitrile/water gradients as standard .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) or oxidoreductases (e.g., xanthine oxidase) using fluorometric or colorimetric substrates. suggests protocols from xanthine oxidase inhibitor studies, measuring uric acid production at 290 nm .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations. reports similar pyrazole-nicotinonitrile hybrids showing activity at 10–50 µM .

Advanced Research Questions

Q. How can contradictory data on this compound’s biological activity across studies be resolved?

- Methodological Answer : Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for cytotoxicity) .

- Cellular uptake differences : Measure intracellular concentrations via LC-MS or use fluorescent analogs.

- Metabolic instability : Perform microsomal stability assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

- Methodological Answer :

- Structure-activity relationship (SAR) : Modify substituents on the pyrazole (e.g., –NO₂, –OCH₃) or nicotinonitrile (e.g., fluorophenyl groups) to enhance target binding. demonstrates improved selectivity in nitro-substituted pyrazoles via molecular docking .

- Molecular dynamics simulations : Analyze binding pocket interactions (e.g., hydrogen bonding with DHFR’s Arg70 residue) using software like AutoDock Vina .

Q. How can synthetic byproducts or degradation products be identified and mitigated?

- Methodological Answer :

- LC-MS/MS : Monitor reaction mixtures in real-time to detect intermediates (e.g., hydrolyzed nitriles to amides).

- Stability studies : Accelerated degradation tests (40°C, 75% RH) with HPLC tracking. notes nitrile-to-amide conversion under acidic conditions, suggesting pH-controlled storage .

Data Contradiction and Experimental Design

Q. What experimental controls are critical when studying this compound’s mechanism of action?

- Methodological Answer :

- Negative controls : Use inactive analogs (e.g., nitrile replaced with –CH₃) to confirm target specificity.

- Knockdown/knockout models : CRISPR-Cas9 gene editing (e.g., DHFR knockout cells) to validate enzyme dependency .

- Off-target screening : Profile against panels of unrelated enzymes (e.g., phosphatases) to rule out nonspecific effects .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.